2-(3-Methoxyphenyl)-3-oxobutanenitrile

Description

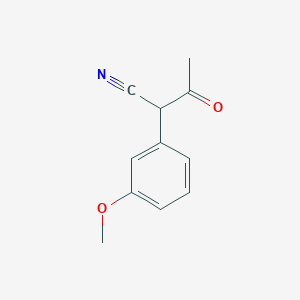

2-(3-Methoxyphenyl)-3-oxobutanenitrile (CAS: 38377-59-2) is a β-ketonitrile derivative with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol . The compound features a 3-methoxyphenyl group attached to the second carbon of a butanenitrile backbone, with a ketone group at the third position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical intermediates. Its IUPAC name is 2-(3-methylphenyl)-3-oxobutanenitrile, and it is characterized by a nitrile group (-C≡N) and a ketone (-C=O) in proximity, enabling tautomerism and diverse reactivity .

Properties

IUPAC Name |

2-(3-methoxyphenyl)-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)11(7-12)9-4-3-5-10(6-9)14-2/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKKQRWUBKFFBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-3-oxobutanenitrile typically involves the reaction of 3-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-3-oxobutanenitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products

Oxidation: 2-(3-Hydroxyphenyl)-3-oxobutanenitrile.

Reduction: 2-(3-Methoxyphenyl)-3-aminobutanenitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)-3-oxobutanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-3-oxobutanenitrile involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophile in reactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

2-(4-Chlorophenyl)-3-oxobutanenitrile (CAS: 5219-07-8)

- Molecular Formula: C₁₀H₈ClNO

- Molecular Weight : 193.63 g/mol .

- Key Differences : The para-chloro substituent introduces electron-withdrawing effects, increasing polarity compared to the electron-donating methoxy group in the target compound. This alters solubility and reactivity in nucleophilic additions.

2-(4-Methoxyphenyl)-3-oxobutanenitrile

- Molecular Formula: C₁₁H₁₁NO₂

- Key Differences : The methoxy group at the para position enhances resonance stabilization but reduces steric hindrance compared to the meta-substituted analog. This positional isomerism impacts tautomeric equilibria and stability .

2-(3-Methylphenyl)-3-oxobutanenitrile (CAS: 38377-59-2)

Backbone Modifications

2-(Ethoxymethylidene)-3-oxobutanenitrile (CAS: 105224-25-7)

- Molecular Formula: C₇H₉NO₂

- Key Differences : The ethoxymethylidene group replaces the phenyl ring, creating a conjugated system that enhances UV absorption. This structural shift reduces aromatic interactions, altering spectroscopic profiles .

Ethyl 2-[2-(3-Methoxyphenyl)hydrazinylidene]-3-oxobutanoate

Tautomeric Behavior and Stability

A study of β-ketonitriles demonstrated that 2-(3-Methoxyphenyl)-3-oxobutanenitrile exists predominantly in the E-enol tautomer due to reduced dipolar interactions and steric strain . Comparatively:

- 2-(4-Methoxyphenyl)-3-oxobutanenitrile exhibits a higher enol content (85%) than the meta-substituted analog (72%) due to enhanced resonance stabilization .

- 2-(4-Chlorophenyl)-3-oxobutanenitrile shows diminished enolization (60%) owing to electron-withdrawing effects destabilizing the enol form .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Tautomeric Enol Content (%) |

|---|---|---|---|---|---|

| This compound | 38377-59-2 | C₁₁H₁₁NO | 173.21 | 3-OCH₃ | 72 |

| 2-(4-Chlorophenyl)-3-oxobutanenitrile | 5219-07-8 | C₁₀H₈ClNO | 193.63 | 4-Cl | 60 |

| 2-(4-Methoxyphenyl)-3-oxobutanenitrile | - | C₁₁H₁₁NO₂ | 205.21 | 4-OCH₃ | 85 |

| 2-(3-Methylphenyl)-3-oxobutanenitrile | 38377-59-2 | C₁₁H₁₁NO | 173.21 | 3-CH₃ | 68 |

Research Findings

- Spectroscopic Studies : Infrared (IR) and nuclear magnetic resonance (NMR) analyses reveal that electron-donating groups (e.g., -OCH₃) in the meta position enhance delocalization of the nitrile and ketone π-electrons, broadening absorption bands in UV-Vis spectra .

- Theoretical Calculations: Density functional theory (DFT) models confirm that steric hindrance from the meta-methoxy group in this compound increases activation energy for keto-enol interconversion by 12% compared to para-substituted analogs .

Biological Activity

2-(3-Methoxyphenyl)-3-oxobutanenitrile is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : this compound

This compound features a methoxy group attached to a phenyl ring, contributing to its lipophilicity and potential for biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations.

- Antiproliferative Effects : In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines, including HeLa and A549 cells. The half-maximal inhibitory concentration (IC) values indicate promising potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC Value |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 62.5 µg/mL |

| Antibacterial | Escherichia coli | 78.12 µg/mL |

| Antiproliferative | HeLa | 226 µg/mL |

| Antiproliferative | A549 | 242.52 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes involved in bacterial cell wall synthesis, leading to cell death.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, preventing proliferation by interfering with key regulatory proteins.

- Reactive Oxygen Species (ROS) Production : It can increase ROS levels in cells, contributing to apoptosis in tumor cells.

Case Studies

Several case studies have explored the effects of this compound in different contexts:

-

Antimicrobial Efficacy :

- A study conducted on various bacterial strains highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating antibiotic-resistant infections.

-

Cancer Research :

- In a controlled laboratory setting, the antiproliferative effects on HeLa and A549 cell lines were documented, revealing insights into its mechanism of action and potential pathways for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.